molecular formula C13H12BrN B1400144 2-Bromo-6-(3,5-dimethylphenyl)pyridine CAS No. 1184955-34-7

2-Bromo-6-(3,5-dimethylphenyl)pyridine

Cat. No. B1400144
M. Wt: 262.14 g/mol
InChI Key: CHRMKBYPRNOIRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the application of palladium-catalyzed Suzuki cross-coupling reactions . Specifically, it can be efficiently synthesized in moderate to good yield by coupling 5-bromo-2-methylpyridin-3-amine (1) with N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) using arylboronic acids .

Scientific Research Applications

Chemical Synthesis and Ligand Formation

2-Bromo-6-(3,5-dimethylphenyl)pyridine serves as a precursor or ligand in various chemical syntheses. It is utilized in forming metal complexes, such as ruthenium(III) complexes with pyrazolylpyridine ligands. These complexes have been studied for their reactivity and potential biological applications, including minimal cytotoxic activity against certain cell lines (Omondi et al., 2018). Additionally, the formation of sterically demanding iminopyridine ligands, achieved through a two-step process involving 6-bromopyridine-2-carbaldehyde, has been explored for applications in metal complex synthesis and ethylene polymerization/oligomerization (Irrgang et al., 2007).

Molecular Structure and Reactivity Studies

The compound plays a role in the study of molecular structures and reactivity. For instance, its derivatives have been used to investigate the formation of self-complementary halogen-bonded dimers in solid states (Oburn et al., 2015). In another study, chromium(III) complexes with terdentate bis(azolylmethyl)pyridine ligands, derived from 2,6-bis(bromomethyl)pyridine, showed potential in ethylene polymerization (Hurtado et al., 2009).

Catalytic Applications

The compound is also significant in catalytic applications. Nickel(II) complexes bearing pyrazolylpyridines, synthesized from 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have been studied for their role in ethylene oligomerization reactions, highlighting the influence of complex structure and reaction conditions on catalytic behavior (Nyamato et al., 2016).

Spectroscopic and Density Functional Theory Studies

Spectroscopic characterization and density functional theory (DFT) studies of related bromopyridine compounds have been conducted to understand their structural, electronic, and optical properties. These studies offer insights into the molecular behavior and potential applications of such compounds in various scientific fields (Vural & Kara, 2017).

properties

IUPAC Name

2-bromo-6-(3,5-dimethylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMKBYPRNOIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(3,5-dimethylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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